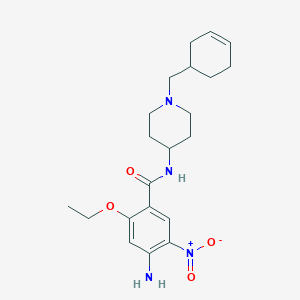

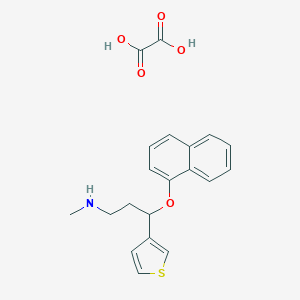

rac Duloxetine 3-Thiophene IsoMer Oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

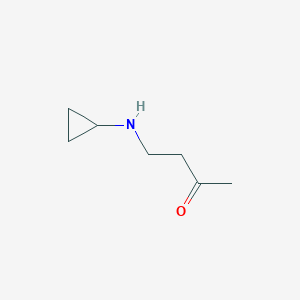

“rac Duloxetine 3-Thiophene IsoMer Oxalate” is a biochemical used for proteomics research . It has a molecular formula of C20H21NO5S and a molecular weight of 387.45 . It is a stable isotope of Duloxetine .

Molecular Structure Analysis

The molecular structure of “rac Duloxetine 3-Thiophene IsoMer Oxalate” consists of 27 heavy atoms . The compound has a complexity of 383 . The exact mass is 387.11404394 g/mol .Chemical Reactions Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 7 . The topological polar surface area is 124 Ų .Physical And Chemical Properties Analysis

The compound has a molecular weight of 387.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 7 . The exact mass is 387.11404394 g/mol . The topological polar surface area is 124 Ų .Aplicaciones Científicas De Investigación

Hepatotoxicity and Cytochrome P450 Enzymes

Research has shown that rac Duloxetine does not cause irreversible time-dependent inhibition of cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6, CYP2C19, and CYP3A4/5). This indicates that the hepatotoxicity of duloxetine might not be related to the irreversible inhibition of these enzymes or the bioactivation of its thiophene moiety (Chan, New, Ho, & Chan, 2011).

Neurotransmitter Effects

Duloxetine, which includes the thiophene isomer, is a potent inhibitor of serotonin (5-HT) and norepinephrine (NE) uptake in the hypothalamus and cerebral cortex of the rat brain. It significantly increases the extracellular levels of 5-HT and NE, suggesting its potential as an effective antidepressant agent (Engleman, Perry, Mayle, & Wong, 1995).

Synthesis and Structural Studies

Synthesis and X-ray analysis of thiophene derivatives, including duloxetine, are crucial in pharmaceutical research due to their diverse pharmacological activities. These studies aid in understanding the molecular geometry and interactions of duloxetine and similar compounds (Muhsinah et al., 2020).

Asymmetric Synthesis

Asymmetric synthesis of duloxetine, including the racemic version, is an area of focus in pharmaceutical chemistry. This involves exploring various catalysts and methods to achieve high yield and enantioselectivity, which is crucial for the drug's therapeutic efficacy (He, Li, Dai, & Yan, 2008).

Bioreductive Production

The bioreductive production of enantiopure (S)-duloxetine intermediates is significant for manufacturing antidepressant drugs. This process involves the use of specific enzymes and catalysts to achieve high enantioselectivity, essential for the drug's effectiveness (Ren, Liu, Pei, Wang, & Wu, 2015).

Propiedades

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.C2H2O4/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18;3-1(4)2(5)6/h2-8,10,12-13,17,19H,9,11H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKLJPXLAAGCEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Duloxetine 3-Thiophene IsoMer Oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B124258.png)

![6,7-Dihydrothieno[3,2-c]pyridine](/img/structure/B124271.png)